molecular formula C14H21NO3S2 B2853131 (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide CAS No. 1396891-44-3

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide

Cat. No.: B2853131
CAS No.: 1396891-44-3
M. Wt: 315.45
InChI Key: UOHIBHLJDJOVLY-DHZHZOJOSA-N
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Description

The compound “(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide” belongs to a class of (E)-N-aryl-2-arylethenesulfonamides, which are characterized by their sulfonamide backbone and ethene spacer.

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S2/c1-14(16,9-10-19-2)12-15-20(17,18)11-8-13-6-4-3-5-7-13/h3-8,11,15-16H,9-10,12H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHIBHLJDJOVLY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C=CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCSC)(CNS(=O)(=O)/C=C/C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃NO₃S
  • Molecular Weight : 355.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may modulate various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and cell proliferation. The presence of the sulfonamide group is particularly noteworthy as it is known to enhance the compound's binding affinity to target proteins.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.3Growth inhibition
HT29 (Colorectal Cancer)12.8Apoptosis induction
A549 (Lung Cancer)18.5Cell cycle arrest

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Case Studies

  • Case Study on Breast Cancer :
    A study investigated the effects of this compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability, suggesting potential for therapeutic use in breast cancer treatment.
  • Case Study on Inflammation :
    Another study focused on its anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced joint swelling and inflammatory markers, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Cellular Uptake : Studies using fluorescence microscopy revealed efficient cellular uptake, which correlates with enhanced biological activity.
  • Synergistic Effects : When combined with standard chemotherapeutic agents, such as doxorubicin, this compound exhibited synergistic effects, enhancing overall cytotoxicity against cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical Properties

Melting points (mp) and yields reflect substituent effects:

Compound N-Aryl Substituent 2-Aryl Substituent mp (°C) Yield (%)
6d 4-Fluorophenyl 4-Methoxyphenyl 98–100 49
6e 4-Methoxyphenyl 2-Methoxyphenyl 112–114 65
6f 4-Methoxyphenyl 4-Methoxyphenyl Semi-solid 60
6l 4-Methoxyphenyl 4′-Hydroxy-2′,6′-dimethoxyphenyl 146–148 60
  • Higher symmetry (e.g., 6f’s bis-4-methoxyphenyl groups) reduces crystallinity, resulting in a semi-solid state.
  • Polar groups (e.g., hydroxy in 6l) increase intermolecular hydrogen bonding, elevating mp .

Spectroscopic Data

  • NMR :
    • 6d : OCH3 at δ 3.85; NH as a broad singlet (δ 6.43) .
    • 6e : Two OCH3 groups (δ 3.61 and 3.76); NH at δ 9.53 .
    • 6l : Distinct aromatic protons (δ 6.71–7.55) due to hydroxy and dimethoxy groups .
  • HRMS : All analogs align with calculated molecular weights (e.g., 6d: [M + H]+ = 308.0703 vs. calcd. 307.0678) .

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